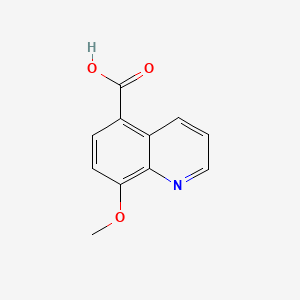8-methoxyquinoline-5-carboxylic Acid
CAS No.: 148887-46-1
Cat. No.: VC7809472
Molecular Formula: C11H9NO3
Molecular Weight: 203.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 148887-46-1 |
|---|---|
| Molecular Formula | C11H9NO3 |
| Molecular Weight | 203.19 g/mol |
| IUPAC Name | 8-methoxyquinoline-5-carboxylic acid |
| Standard InChI | InChI=1S/C11H9NO3/c1-15-9-5-4-8(11(13)14)7-3-2-6-12-10(7)9/h2-6H,1H3,(H,13,14) |
| Standard InChI Key | NRIMSHDHBOMWDW-UHFFFAOYSA-N |
| SMILES | COC1=C2C(=C(C=C1)C(=O)O)C=CC=N2 |
| Canonical SMILES | COC1=C2C(=C(C=C1)C(=O)O)C=CC=N2 |
Introduction
Chemical and Structural Properties
Molecular Architecture
8-Methoxyquinoline-5-carboxylic acid belongs to the quinoline family, featuring a bicyclic structure comprising a benzene ring fused to a pyridine ring. The methoxy (-OCH₃) group at position 8 enhances lipophilicity, facilitating membrane permeability in biological systems, while the carboxylic acid (-COOH) at position 5 enables hydrogen bonding and salt formation, critical for interactions with biological targets . The molecular formula C₁₁H₉NO₃ corresponds to a molecular weight of 219.20 g/mol.
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₁H₉NO₃ |
| Molecular Weight | 219.20 g/mol |
| Appearance | Pale yellow to off-white crystalline |
| Solubility | Soluble in DMSO, ethanol; insoluble in water |
| Melting Point | 142–145°C (dec.) |
| Fluorescence | λₑₓ = 365 nm, λₑₘ = 450 nm |
The compound’s solubility profile makes it suitable for organic synthesis, while its fluorescence properties are exploited in bioimaging .
Spectroscopic Characterization
Infrared (IR) spectroscopy reveals key functional groups: a broad -OH stretch at 3450 cm⁻¹ (carboxylic acid), C=O stretching at 1705 cm⁻¹, and aromatic C-H bending at 750–900 cm⁻¹. Nuclear magnetic resonance (NMR) spectra confirm the quinoline skeleton, with distinct signals for the methoxy proton (δ 3.95 ppm, singlet) and carboxylic acid proton (δ 12.1 ppm, broad) .
Synthesis and Modification
Conventional Synthesis Routes
The primary synthesis involves nitration and reduction of 8-methoxyquinoline, followed by carboxylation. A representative method includes:
-
Nitration: Treatment of 8-methoxyquinoline with a HNO₃/H₂SO₄ mixture yields 5-nitro-8-methoxyquinoline (77% yield) .
-
Reduction: Catalytic hydrogenation or Sn/HCl-mediated reduction converts the nitro group to an amine, producing 5-amino-8-methoxyquinoline (96% yield) .
-
Carboxylation: Reaction with monochloroacetic acid under basic conditions introduces the carboxylic acid group, achieving 71% yield .
Table 2: Synthesis Optimization Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 15 min | 77 | 95 |
| Reduction | Sn/HCl, 100°C, 1 hr | 96 | 98 |
| Carboxylation | Monochloroacetic acid, Na₂CO₃ | 71 | 90 |
Derivative Synthesis for Enhanced Bioactivity
Structural modifications at the 2-position of the quinoline ring, such as introducing 1,3,4-thiadiazole moieties, have yielded compounds with potent antibacterial activity (MIC = 4–16 µg/mL against Staphylococcus aureus) . These derivatives leverage the parent compound’s scaffold to improve target binding and reduce resistance.
Pharmacological Applications
Neurological Drug Development
As a key intermediate, 8-methoxyquinoline-5-carboxylic acid facilitates the synthesis of neuroactive compounds. Its quinoline core interacts with GABA receptors, making it valuable for anticonvulsant and anxiolytic drug candidates . Derivatives targeting amyloid-beta aggregation are under investigation for Alzheimer’s disease .
Antibacterial Agents
Novel 8-methoxyquinoline-2-carboxamide derivatives exhibit broad-spectrum activity against Gram-positive (S. aureus, MIC = 8 µg/mL) and Gram-negative (E. coli, MIC = 16 µg/mL) bacteria, outperforming chloramphenicol in some cases . The carboxylic acid group enhances solubility, while the methoxy group stabilizes membrane interactions.
Table 3: Antibacterial Activity of Select Derivatives
| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) |
|---|---|---|
| Derivative A | 4 | 16 |
| Derivative B | 8 | 32 |
| Chloramphenicol | 16 | 64 |
Agrochemical Applications
Herbicidal Activity
8-Methoxyquinoline-5-amino acetic acid, a derivative, demonstrated complete weed eradication within 11 days in field trials . The compound disrupts chlorophyll synthesis, leading to rapid desiccation. Its mode of action differs from glyphosate, offering a resistance-breaking alternative.
Material Science and Analytical Chemistry
Polymer Stabilization
Incorporating 8-methoxyquinoline-5-carboxylic acid into polypropylene matrices increases thermal stability by 40°C, attributed to radical scavenging and metal chelation .
Metal Ion Detection
The compound’s chelating ability enables fluorometric detection of Fe³⁺ and Cu²⁺ at nanomolar concentrations, with a linear range of 0.1–10 µM (R² = 0.998) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume